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Compound of Interest

Compound Name: Methyl 2-methyl-3-oxobutanoate

Cat. No.: B094354

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
2-methyl-3-oxobutanoate (CAS No. 17094-21-2), a key chemical intermediate. The following
sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, along with the experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. The 'H and *3C NMR data for Methyl 2-methyl-3-
oxobutanoate are summarized below.

'H NMR Spectroscopic Data

The proton NMR spectrum of Methyl 2-methyl-3-oxobutanoate exhibits four distinct signals,
corresponding to the different types of protons in the molecule.
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Chemical Shift (8)

Coupling Constant

Multiplicit Assignment
ppm pRETY (J) Hz J
) -OCHs (Ester methyl
3.77 Singlet
protons)
3.55 Quartet 7.2 -CH- (Methine proton)
) -C(O)CHs (Ketone
2.27 Singlet
methyl protons)
-CH(CHs3s)- (Methyl
1.38 Doublet 7.2

protons on C2)

Table 1: *H NMR Data for Methyl 2-methyl-3-oxobutanoate (500 MHz, CDCI3)[1].

3C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides information on the different carbon environments within

the molecule.

Chemical Shift (6) ppm

Assignment

203.6 C=0 (Ketone carbonyl carbon)
171.0 C=0 (Ester carbonyl carbon)
53.4 -CH- (Methine carbon)

52.4 -OCHs (Ester methyl carbon)
28.5 -C(O)CHs (Ketone methyl carbon)
12.8 -CH(CH?3s)- (Methyl carbon on C2)

Table 2: 13C NMR Data for Methyl 2-methyl-3-oxobutanoate (500 MHz, CDCI3)[1].

Infrared (IR) Spectroscopy

While specific experimental IR spectral data for Methyl 2-methyl-3-oxobutanoate is not

readily available in the searched literature, the characteristic absorption bands can be
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predicted based on the functional groups present in the molecule. The compound contains a
ketone carbonyl group, an ester carbonyl group, and C-H bonds in different environments.

Wavenumber (cm~?) Functional Group Vibration Mode
~1745 C=0 (Ester) Stretch
~1715 C=0 (Ketone) Stretch
~2950-2850 C-H (Alkyl) Stretch
~1250-1000 C-O (Ester) Stretch

Table 3: Predicted Infrared Absorption Bands for Methyl 2-methyl-3-oxobutanoate.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a
compound, as well as to elucidate its structure by analyzing its fragmentation pattern. While a
full experimental mass spectrum is not available, the main fragments observed in the mass
spectrum of Methyl 2-methyl-3-oxobutanoate have been reported.

miz Relative Intensity Possible Fragment

43 Most Abundant [CHsCO]*

[M - CHsCO]* or

88 Second Highest
[CHsOOCCH(CH?3)]*

57 Third Highest [CaHo]* or [CH3CHCOJ*

Table 4: Key Mass Spectrometry Fragments for Methyl 2-methyl-3-oxobutanoate[2].

Experimental Protocols

The following sections describe the general experimental methodologies for the spectroscopic
techniques discussed.

NMR Spectroscopy Protocol
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High-resolution *H and 3C NMR spectra are typically recorded on a spectrometer operating at

a frequency of 500 MHz or higher.

Sample Preparation: A small amount of the analyte (typically 5-25 mg for *H NMR and 20-
100 mg for 133C NMR) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCIs3) in a
standard 5 mm NMR tube.

Data Acquisition: The sample tube is placed in the NMR probe. The magnetic field is
shimmed to achieve homogeneity. For tH NMR, a standard single-pulse experiment is
usually sufficient. For 33C NMR, a proton-decoupled experiment is typically performed to
simplify the spectrum and enhance the signal-to-noise ratio.

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain
the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and
referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane,
TMS).

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy Protocol

ATR-FTIR is a common technique for obtaining the infrared spectrum of liquid and solid

samples.

Background Spectrum: A background spectrum of the clean ATR crystal is recorded to
account for any atmospheric and instrumental absorptions.

Sample Application: A small drop of the liquid sample is placed directly onto the ATR crystal.

Spectrum Acquisition: The IR beam is passed through the crystal, and the attenuated total
reflectance is measured by the detector. The resulting interferogram is then Fourier-
transformed to produce the infrared spectrum.

Cleaning: After the measurement, the sample is wiped from the crystal surface with a
suitable solvent.

Electron lonization Mass Spectrometry (EI-MS) Protocol
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EI-MS is a hard ionization technique that is well-suited for volatile and thermally stable
compounds like Methyl 2-methyl-3-oxobutanoate.

o Sample Introduction: The sample is introduced into the ion source, typically via a gas
chromatograph (GC-MS) or a direct insertion probe, where it is vaporized under high
vacuum.

 lonization: The gaseous molecules are bombarded with a high-energy electron beam
(typically 70 eV), causing them to ionize and fragment.

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The separated ions are detected, and a mass spectrum, which is a plot of ion
intensity versus m/z, is generated.

Logical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
chemical compound like Methyl 2-methyl-3-oxobutanoate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of Methyl 2-methyl-3-
oxobutanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b094354+#spectroscopic-data-for-methyl-2-methyl-3-
oxobutanoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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